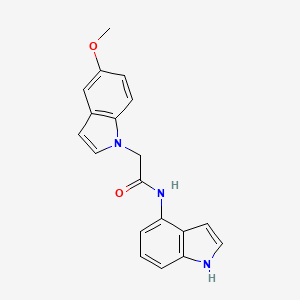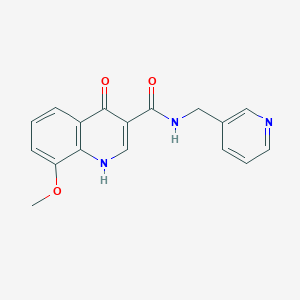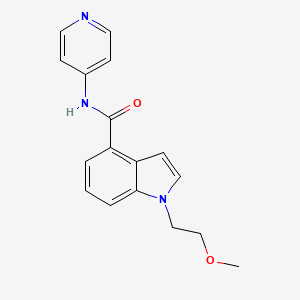
N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the reaction of 1H-indole-4-carboxylic acid with 5-methoxy-1H-indole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole rings, facilitated by reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the indole rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Could be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, and modulate biological pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide
- N-(1H-indol-4-yl)-2-(5-hydroxy-1H-indol-1-yl)acetamide
- N-(1H-indol-4-yl)-2-(5-methyl-1H-indol-1-yl)acetamide
Uniqueness
N-(1H-indol-4-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to the specific substitution pattern on the indole rings, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 5-position of one indole ring can affect its electronic properties and interactions with biological targets.
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17N3O2/c1-24-14-5-6-18-13(11-14)8-10-22(18)12-19(23)21-17-4-2-3-16-15(17)7-9-20-16/h2-11,20H,12H2,1H3,(H,21,23) |
InChI Key |
OEMCYDNPXOUMJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-indol-1-yl)-N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}acetamide](/img/structure/B10984161.png)
![3,4,5-trimethoxy-N-(2-oxo-2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethyl)benzamide](/img/structure/B10984165.png)

![1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-6-carboxamide](/img/structure/B10984174.png)
![4-hydroxy-2,5-dimethyl-N-[1-(propan-2-yl)-1H-indol-4-yl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10984182.png)
![N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B10984187.png)

![N-(2-{[1-(3-methylbutyl)-1H-indol-4-yl]amino}-2-oxoethyl)pyrazine-2-carboxamide](/img/structure/B10984201.png)
![1-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B10984209.png)
![N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide](/img/structure/B10984219.png)
![N-(1,3-benzodioxol-5-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10984220.png)
![6-cyclopropyl-N-(3-acetamidophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10984225.png)
![N-[2-(dimethylsulfamoyl)ethyl]-4-(4-hydroxyquinazolin-2-yl)butanamide](/img/structure/B10984229.png)
![3-(10-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B10984236.png)
